molecular formula C10H6Cl2N2 B13986962 2-Chloro-5-(2-chlorophenyl)pyrimidine CAS No. 75175-41-6

2-Chloro-5-(2-chlorophenyl)pyrimidine

Cat. No.: B13986962
CAS No.: 75175-41-6
M. Wt: 225.07 g/mol
InChI Key: YEXWPDCQMCXPLC-UHFFFAOYSA-N
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Description

2-Chloro-5-(2-chlorophenyl)pyrimidine is a heterocyclic aromatic compound that contains both chlorine and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2-chlorophenyl)pyrimidine typically involves the reaction of 2-chloropyrimidine with 2-chlorobenzene under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which utilizes palladium catalysts and boron reagents to form the desired carbon-carbon bonds . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2-chlorophenyl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boron reagents, bases like potassium carbonate, and solvents such as toluene and ethanol. The reactions are typically carried out at elevated temperatures and may require inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various biaryl compounds, while nucleophilic substitution can yield derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2-chlorophenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(2-chlorophenyl)pyrimidine is unique due to the presence of both chlorine and chlorophenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications, offering versatility and potential for the development of new materials and pharmaceuticals.

Properties

CAS No.

75175-41-6

Molecular Formula

C10H6Cl2N2

Molecular Weight

225.07 g/mol

IUPAC Name

2-chloro-5-(2-chlorophenyl)pyrimidine

InChI

InChI=1S/C10H6Cl2N2/c11-9-4-2-1-3-8(9)7-5-13-10(12)14-6-7/h1-6H

InChI Key

YEXWPDCQMCXPLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=C(N=C2)Cl)Cl

Origin of Product

United States

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